molecular formula C12H14O4 B1612815 2-(Tetrahydropyran-4-yloxy)benzoic acid CAS No. 898289-29-7

2-(Tetrahydropyran-4-yloxy)benzoic acid

Cat. No. B1612815
CAS RN: 898289-29-7
M. Wt: 222.24 g/mol
InChI Key: AVRDARROMNUMER-UHFFFAOYSA-N
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Description

“2-(Tetrahydropyran-4-yloxy)benzoic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .

Scientific Research Applications

Synthesis and Catalysis

2-(Tetrahydropyran-4-yloxy)benzoic acid and its derivatives are fundamental in the synthesis of biologically active compounds, utilizing methodologies like the Prins cyclization to achieve compounds with the tetrahydropyran framework. This synthesis process explores various catalysts, including zeolites and mesoporous materials, to enhance conversion and selectivity towards the desired products. Such compounds have applications in developing analgesic, anti-inflammatory, or cytotoxic agents (Štekrová et al., 2015).

Pharmaceutical Applications

The compound's derivatives have been explored for their potential in drug discovery and development. For instance, the biotransformation of related compounds by specific microbial cultures can yield metabolites with pharmacological and toxicological significance. This approach not only aids in the structural identification of new compounds but also in assessing their biological activities, thereby offering a novel route for the generation of therapeutic agents (Hsu et al., 2007).

Material Science and Organic Catalysis

In material science, derivatives of 2-(Tetrahydropyran-4-yloxy)benzoic acid have been utilized in the development of ionic liquids and as catalysts in organic synthesis. These applications highlight the versatility of the compound's derivatives in enhancing reaction efficiencies and selectivities, particularly in aqueous mediums and under environmentally friendly conditions (Javed et al., 2021).

DNA Binding and Molecular Studies

Further research into the compound's derivatives includes examining their interactions with DNA, providing insights into the structural requirements for binding and the potential for developing novel therapeutic agents. Such studies contribute to our understanding of the molecular mechanisms underlying drug-DNA interactions and the design of drugs with specific genomic targets (Chitrapriya et al., 2011).

Safety and Hazards

“2-(Tetrahydropyran-4-yloxy)benzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, wearing protective equipment, and using only in a well-ventilated area .

properties

IUPAC Name

2-(oxan-4-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRDARROMNUMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617721
Record name 2-[(Oxan-4-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898289-29-7
Record name 2-[(Oxan-4-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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